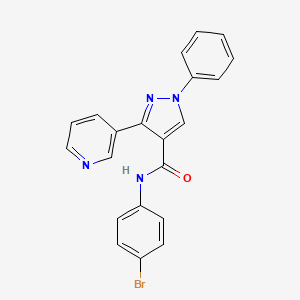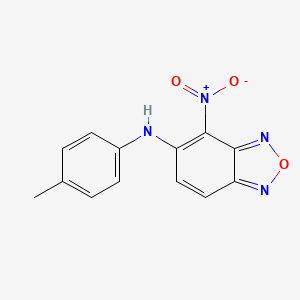![molecular formula C22H25NO3 B5179125 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline](/img/structure/B5179125.png)
8-[4-(2-isopropoxyphenoxy)butoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(2-isopropoxyphenoxy)butoxy]quinoline, also known as IKr blocker, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a type of potassium channel blocker that has been shown to have a significant impact on the electrical activity of the heart. In
Applications De Recherche Scientifique
The 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline blocker, 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline, has been extensively studied for its potential applications in the field of medicine. One of the primary research areas is the treatment of cardiac arrhythmias. This compound has been shown to have a significant impact on the electrical activity of the heart by blocking the potassium channels responsible for repolarization. This effect can help to prevent the onset of dangerous arrhythmias such as ventricular fibrillation.
Mécanisme D'action
The mechanism of action of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline involves the blockade of the 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline potassium channels in cardiac cells. This blockade slows down the repolarization of the cardiac cells, leading to a prolongation of the action potential duration. This effect can help to prevent the onset of dangerous arrhythmias by reducing the likelihood of reentry circuits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline are primarily related to its impact on the electrical activity of the heart. This compound has been shown to prolong the action potential duration, leading to a reduction in the heart rate and an increase in the refractory period. These effects can help to prevent the onset of dangerous arrhythmias and improve the overall function of the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline in lab experiments is its specificity for the 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline potassium channels. This specificity allows for precise targeting of the cardiac cells, reducing the likelihood of off-target effects. However, one of the limitations of this compound is its potential toxicity at higher concentrations. Careful dosing and monitoring are required to ensure the safety of lab experiments.
Orientations Futures
There are several potential future directions for research involving 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline. One area of interest is the development of more potent and selective 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline blockers that can be used to treat a wider range of cardiac arrhythmias. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases such as cancer. The potential applications of this compound are vast, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to have a significant impact on the electrical activity of the heart and has potential applications in the treatment of cardiac arrhythmias. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 8-[4-(2-isopropoxyphenoxy)butoxy]quinoline involves a series of chemical reactions that require specialized equipment and expertise. The process involves the use of various chemical reagents, including quinoline, 2-isopropoxyphenol, and 1,4-dibromobutane. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The yield of the reaction is typically around 50-60%, and the final product is purified using chromatography techniques.
Propriétés
IUPAC Name |
8-[4-(2-propan-2-yloxyphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17(2)26-20-12-4-3-11-19(20)24-15-5-6-16-25-21-13-7-9-18-10-8-14-23-22(18)21/h3-4,7-14,17H,5-6,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXQBHHTGVRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8,8-dimethyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179046.png)
![ethyl [2,2,2-trifluoro-1-[(5-fluoro-2-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5179059.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5179061.png)

![N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5179072.png)
![N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5179080.png)
![3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5179083.png)
![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5179100.png)
methanol](/img/structure/B5179105.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B5179117.png)
![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)
![ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5179129.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide](/img/structure/B5179136.png)